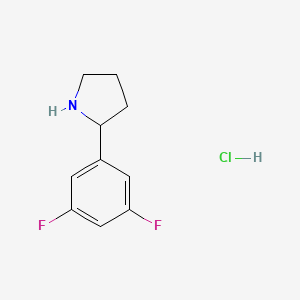
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1197236-08-0 . It has a molecular weight of 219.66 . The IUPAC name for this compound is 2-(3,5-difluorophenyl)pyrrolidine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is 1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can significantly alter the reactivity and interaction of these compounds. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” serves as a precursor in the synthesis of various fluoropyridines, which are less reactive than their chlorinated and brominated analogues, making them suitable for selective synthesis .
Medicinal Chemistry
In medicinal chemistry, fluorine atoms are often introduced into molecules to enhance their metabolic stability and to modulate their biological activity. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” can be utilized to synthesize fluorinated derivatives that serve as building blocks for drugs. These derivatives can potentially improve the pharmacokinetic properties of therapeutic agents .
Agriculture
The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved physical, biological, and environmental properties. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” may be used to create fluorine-containing substituents on aryl rings, which have been commercialized as active ingredients in agricultural chemicals .
Material Science
In material science, fluorinated compounds are valued for their contribution to the development of advanced materials with specific properties. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” could be involved in the creation of new materials that require the stability and reactivity provided by fluorinated groups .
Biochemistry
In biochemistry, fluorinated compounds are used to study enzyme interactions and mechanisms due to their ability to mimic the natural substrates of enzymes while being resistant to enzymatic degradation. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” might be used to synthesize enzyme inhibitors or substrates for biochemical assays .
Industrial Applications
Fluorinated compounds are also used in various industrial applications, including the manufacturing of polymers and refrigerants. The unique properties of fluorine atoms, such as their electronegativity and small size, make them valuable in creating compounds with desired characteristics. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” could be used as an intermediate in the synthesis of such industrial compounds .
Environmental Applications
The environmental applications of fluorinated compounds include their use in the development of refrigerants that have a lower global warming potential. “2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” may contribute to the synthesis of environmentally friendly refrigerants that are less harmful to the ozone layer .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


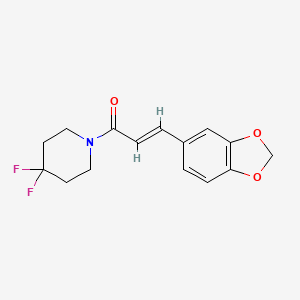
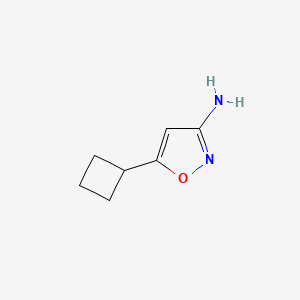
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
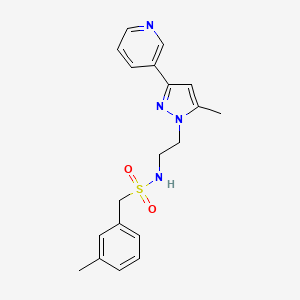

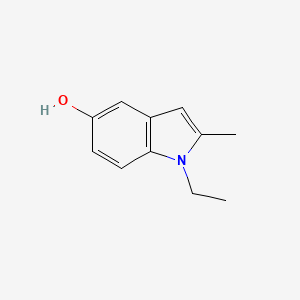
![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)

